molecular formula C25H19N5O3S B12159607 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B12159607
M. Wt: 469.5 g/mol
InChI Key: NCQVKZUDVOWMGC-UHFFFAOYSA-N
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Description

This compound, with the IUPAC name 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide , is a fascinating hybrid molecule. Let’s break it down:

  • 2-Quinazolinyl Scaffold: : The core structure contains a quinazolinone ring, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. Quinazolinones exhibit diverse biological activities.

  • Hydrazide Group: : The presence of the hydrazide functional group (–CONHNH₂) adds versatility, as hydrazides participate in various reactions.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the condensation of 2-aminobenzaldehyde with 2-methylbenzaldehyde to form the quinazolinone scaffold. Subsequent reaction with thiosemicarbazide yields the target compound.

Industrial Production:: While not widely produced industrially, research laboratories synthesize it for scientific investigations.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The quinazolinone moiety can undergo oxidation reactions.

    Reduction: Reduction of the quinazolinone ring may yield related compounds.

    Substitution: The aromatic rings are susceptible to electrophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Lewis acids or strong acids (e.g., AlCl₃, H₂SO₄).

Major Products:: The specific products depend on reaction conditions and substituents. Exploration of these reactions is essential for understanding its reactivity.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design.

    Organic Synthesis: It serves as a building block for more complex molecules.

Biology and Medicine::

    Anticancer Properties: Investigations focus on its cytotoxic effects.

    Antimicrobial Activity: Studies evaluate its antibacterial and antifungal properties.

Industry::

    Dye Synthesis: It contributes to the development of novel dyes.

    Agrochemicals: Potential use in crop protection.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While unique, it shares features with related quinazolinones. Notable analogs include compound A and compound B.

Properties

Molecular Formula

C25H19N5O3S

Molecular Weight

469.5 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H19N5O3S/c1-15-8-2-7-13-20(15)30-24(33)17-10-4-6-12-19(17)27-25(30)34-14-21(31)28-29-22-16-9-3-5-11-18(16)26-23(22)32/h2-13,26,32H,14H2,1H3

InChI Key

NCQVKZUDVOWMGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N=NC4=C(NC5=CC=CC=C54)O

Origin of Product

United States

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